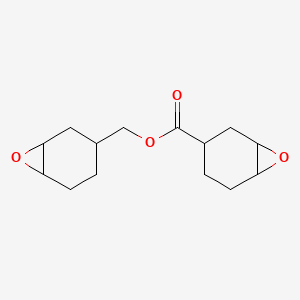

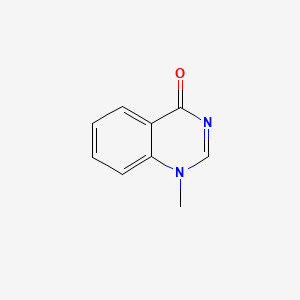

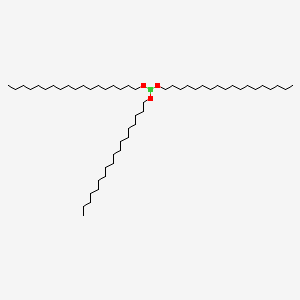

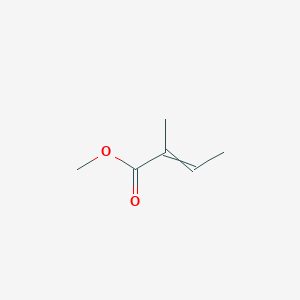

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (1H-TMP-4CN) is an organic compound that has been studied for its potential applications in scientific research. It is a lipophilic compound that has been used in a variety of experiments to investigate its chemical and biological properties. 1H-TMP-4CN has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

-

Synthesis of Allylated Tertiary Amines

- In organic chemistry, TEMPOH can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

- The method involves the reaction of allylic chlorides with TEMPOH in the presence of a suitable catalyst to form the allylated tertiary amines .

- The results of this reaction are highly dependent on the specific conditions and reactants used .

-

Preparation of Hydroxylamines

-

Synthesis of Sulfenamide Compounds

- TEMPOH can be used to synthesize sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .

- The reaction involves the oxidation of the thiol group in the heterocyclic thiol by iodine, followed by reaction with TEMPOH to form the sulfenamide .

- The specific sulfenamide compound produced will depend on the heterocyclic thiol used .

-

Preparation of Metallo-Amide Bases

-

Selective Generation of Silylketene Acetals

-

Preparation of Hibarimicinone

-

Synthesis of (Z)-Silylketene Acetal

-

Preparation of 4-Substituted Quinazoline

-

Preparation of Lithium Tetramethylpiperidide

-

Preparation of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Radical

- TEMPOH acts as a precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

- The preparation involves the reaction of TEMPOH with a suitable oxidant to form the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

- These radicals are often used in various synthetic reactions due to their unique reactivity .

Propiedades

Número CAS |

38078-71-6 |

|---|---|

Nombre del producto |

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

Fórmula molecular |

C10H18N2O |

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |

Clave InChI |

KVTOSAMSZMXLKB-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)C#N)C |

SMILES canónico |

CC1(CC(CC(N1O)(C)C)C#N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.